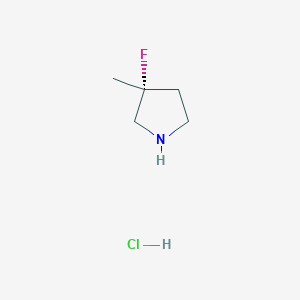

(3R)-3-fluoro-3-methylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

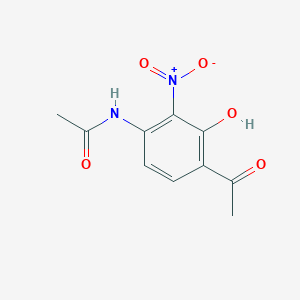

“(3R)-3-fluoro-3-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1427380-91-3 . It has a molecular weight of 139.6 . The compound is a solid at room temperature .

Physical And Chemical Properties Analysis

“(3R)-3-fluoro-3-methylpyrrolidine hydrochloride” is a solid at room temperature . It has a molecular weight of 139.6 . The compound should be stored in a refrigerator .Scientific Research Applications

Difluoro Complexes of Platinum with Phosphine Ligands

Research has demonstrated the preparation of difluoro complexes of platinum(II) and platinum(IV) using monodentate phosphine ligands. These complexes show exceptional stability and a preference for cis-configuration unless bulky phosphine ligands are employed. Such studies are crucial for understanding the reactivity and stability of organometallic fluorides, which can lead to applications in catalysis and the development of new materials (Yahav, Goldberg, & Vigalok, 2005).

Synthons for Medicinal Chemistry

4-Fluoropyrrolidine derivatives have been identified as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The research highlights the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which can be converted into valuable intermediates for medicinal applications. This demonstrates the utility of fluorinated pyrrolidine derivatives in drug development (Singh & Umemoto, 2011).

Fluorinated Heterocycles in Organic Synthesis

The synthesis of highly fluorinated heterocycles, including derivatives of 1-methylpyrrole, has been explored. Such compounds are valuable in the development of materials with unique properties, including pharmaceuticals and agrochemicals. The study discusses various reactions leading to fluorinated pyrrolidines and their potential applications (Coe, Smith, Tatlow, & Wyatt, 1975).

Aminofluorination of Homoallylic Amines

Boron trifluoride etherate has been shown to act as an efficient fluorinating agent in the intramolecular aminofluorination of homoallylic amines, providing a pathway to 3-fluoropyrrolidines. This method highlights the importance of fluorine in synthesizing nitrogen-containing heterocycles, which have applications in pharmaceuticals and agrochemicals (Cui et al., 2014).

Conformationally Constrained Pyrrolidines

The synthesis of conformationally constrained fluoropyrrolidines has been investigated to mimic the gauche- and anti-conformations of 3-fluoropyrrolidines. Such studies are vital for understanding molecular interactions in biological systems and can aid in the design of novel drugs with enhanced efficacy and specificity (Krow et al., 2011).

Environmental Degradation of Fluorinated Compounds

Research on the biodegradation of fluroxypyr, a fluorinated herbicide, highlights the environmental fate of such compounds. This study provides insights into the factors affecting the degradation of fluorinated organic compounds in soil, emphasizing the importance of understanding and mitigating the environmental impacts of synthetic chemicals (Tao & Yang, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

(3R)-3-fluoro-3-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRLKNIQCYFPMH-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)

![3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2876644.png)

![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)